molecular formula C19H17N3O2 B6005901 N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No. B6005901
M. Wt: 319.4 g/mol
InChI Key: IPZYMXVYYKPWTQ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as HPEPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in different fields.

Mechanism of Action

The mechanism of action of N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and survival, and the potential use as a fluorescent probe for imaging cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments include its anti-cancer properties, its potential use as a fluorescent probe for imaging cancer cells, and its ability to inhibit the Akt/mTOR signaling pathway. The limitations of using N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments include the need for further studies to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide, including:
1. Further studies to determine its toxicity and potential side effects.
2. Studies to determine its effectiveness in treating different types of cancer.
3. Studies to optimize its synthesis method for better yields and purity.
4. Studies to develop new derivatives of N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide with improved anti-cancer properties.
5. Studies to explore its potential use in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
In conclusion, N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is a promising chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. Further studies are needed to determine its toxicity and potential side effects, as well as to optimize its synthesis method and develop new derivatives with improved anti-cancer properties.

Synthesis Methods

The synthesis of N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves the reaction of 4-(1H-pyrrol-1-yl)benzohydrazide with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. N'-[1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has also been studied for its potential use as a fluorescent probe for imaging cancer cells.

properties

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14(15-6-10-18(23)11-7-15)20-21-19(24)16-4-8-17(9-5-16)22-12-2-3-13-22/h2-13,23H,1H3,(H,21,24)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZYMXVYYKPWTQ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N2C=CC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N2C=CC=C2)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

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